molecular formula C21H21F3N4S B382491 10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene CAS No. 314260-91-8

10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

Cat. No.: B382491
CAS No.: 314260-91-8
M. Wt: 418.5g/mol
InChI Key: QAJBSPSYFLGVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(12),2(6),8,10-tetraene is a complex organic compound that features a unique structure combining a piperazine ring, a trifluoromethyl group, and a diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[640One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine ring play crucial roles in binding to these targets and modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a diazatricyclo framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

314260-91-8

Molecular Formula

C21H21F3N4S

Molecular Weight

418.5g/mol

IUPAC Name

10-methyl-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

InChI

InChI=1S/C21H21F3N4S/c1-13-25-19(18-16-6-3-7-17(16)29-20(18)26-13)28-10-8-27(9-11-28)15-5-2-4-14(12-15)21(22,23)24/h2,4-5,12H,3,6-11H2,1H3

InChI Key

QAJBSPSYFLGVIB-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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